Acetic acid;formaldehyde;2,4,6-trinitrophenol

Descripción

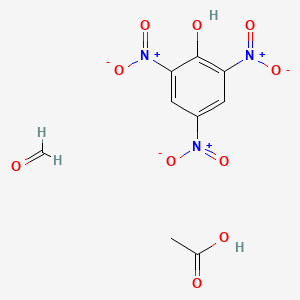

Acetic acid; formaldehyde; 2,4,6-trinitrophenol: is a compound that combines three distinct chemicals, each with unique properties and applications Acetic acid is a simple carboxylic acid known for its use in vinegar and various industrial processes Formaldehyde is the simplest aldehyde, widely used in chemical manufacturing and as a preservative

Propiedades

Número CAS |

37330-50-0 |

|---|---|

Fórmula molecular |

C9H9N3O10 |

Peso molecular |

319.18 g/mol |

Nombre IUPAC |

acetic acid;formaldehyde;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C2H4O2.CH2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2(3)4;1-2/h1-2,10H;1H3,(H,3,4);1H2 |

Clave InChI |

VADAFWNOUZIFHY-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CC(=O)O.C=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Otros números CAS |

37330-50-0 |

Sinónimos |

Bouin's fluid Bouin's solution |

Origen del producto |

United States |

Métodos De Preparación

Acetic Acid

Acetic acid is industrially produced through the carbonylation of methanol. This process involves three main steps:

- Methanol reacts with hydrogen iodide to form methyl iodide.

- Methyl iodide reacts with carbon monoxide to produce acetyl iodide.

- Acetyl iodide is hydrolyzed to form acetic acid .

Formaldehyde

Formaldehyde is primarily produced by the oxidation of methanol. This can be achieved through two main methods:

- Oxidation-dehydrogenation using a silver catalyst.

- The FORMOX process, which uses metal oxide catalysts to directly oxidize methanol .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. This process involves multiple nitration steps to introduce nitro groups at the 2, 4, and 6 positions on the phenol ring .

Análisis De Reacciones Químicas

Acetic Acid

Acetic acid undergoes typical carboxylic acid reactions, including:

Neutralization: Reacts with bases to form acetate salts and water.

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

Reduction: Can be reduced to ethanol using strong reducing agents.

Formaldehyde

Formaldehyde participates in various reactions, such as:

Polymerization: Forms polymers like paraformaldehyde.

Condensation: Reacts with ammonia to form hexamethylenetetramine.

Oxidation: Can be oxidized to formic acid.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol undergoes reactions typical of nitroaromatic compounds:

Reduction: Can be reduced to form picramic acid.

Nitration: Further nitration can occur under specific conditions.

Explosive Decomposition: Decomposes explosively under shock or heat.

Aplicaciones Científicas De Investigación

Acetic Acid

Acetic acid is used in:

Chemical Synthesis: As a reagent in the production of various chemicals.

Food Industry: As a preservative and flavoring agent.

Biological Research: As a solvent and pH regulator.

Formaldehyde

Formaldehyde is utilized in:

Medical Research: As a tissue fixative and disinfectant.

Industrial Applications: In the production of resins and plastics.

Energy Storage: As a potential hydrogen carrier.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol has applications in:

Explosives: Historically used in military and industrial explosives.

Dye Manufacturing: As a precursor for various dyes.

Chemical Analysis: As a reagent in analytical chemistry.

Mecanismo De Acción

Acetic Acid

Acetic acid exerts its effects through:

Acid-Base Reactions: Alters pH and participates in buffering systems.

Metabolic Pathways: Involved in the Krebs cycle as acetyl-CoA.

Formaldehyde

Formaldehyde acts by:

Protein Cross-Linking: Forms cross-links between proteins, stabilizing tissue structures.

Antimicrobial Activity: Disrupts microbial cell walls and metabolic processes.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol’s mechanism includes:

Oxidative Stress: Generates reactive oxygen species, leading to cellular damage.

Explosive Decomposition: Rapidly decomposes to release gases and heat.

Comparación Con Compuestos Similares

Acetic Acid

Similar compounds include:

Formic Acid: A simpler carboxylic acid with stronger acidity.

Propionic Acid: A slightly larger carboxylic acid with similar properties.

Formaldehyde

Acetaldehyde: An aldehyde with one additional carbon atom.

Acetone: A ketone with similar reactivity but different functional group.

2,4,6-Trinitrophenol

2,4-Dinitrophenol: A less nitrated analog with similar properties.

Trinitrotoluene (TNT): Another nitroaromatic explosive with different stability and reactivity.

This detailed article provides a comprehensive overview of the compound “Acetic acid; formaldehyde; 2,4,6-trinitrophenol,” covering its preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.